1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a benzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the pyridine moiety. Common reagents used in these reactions include methoxybenzenesulfonyl chloride, pyridine derivatives, and piperidine precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and pyridine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyridine groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: A similar compound with a pyridine moiety at a different position.
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Another similar compound with a different pyridine substitution pattern.
Uniqueness
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O4S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O4S/c1-16(2)19-6-7-20(29-3)21(13-19)30(27,28)25-11-8-18(9-12-25)22(26)24-15-17-5-4-10-23-14-17/h4-7,10,13-14,16,18H,8-9,11-12,15H2,1-3H3,(H,24,26) |
InChI Key |
MEFOSUGBNNBNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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